![molecular formula C24H28ClN3O2 B2687517 1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912914-77-3](/img/structure/B2687517.png)
1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BCTC, which is an abbreviation for its full chemical name. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 receptor is a non-selective cation channel that is involved in the perception of pain, inflammation, and temperature. BCTC has been extensively studied for its potential use in the treatment of chronic pain, itch, and other inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Carbon-Carbon Bond Forming Reactions
- Benzimidazolium Salts and PEPPSI Pd–NHC Complexes : A study described the synthesis and characterization of novel benzimidazolium salts and their PEPPSI themed palladium N-heterocyclic carbene complexes. These compounds demonstrated efficient catalytic activity for the formation of asymmetric biaryl compounds via Suzuki–Miyaura cross-coupling and arylation reactions, indicating potential utility in organic synthesis and pharmaceuticals (Akkoç et al., 2016).
Biological Evaluation of Hybrid Anticonvulsants
- Hybrid Anticonvulsant Agents : Research into N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds explored their potential as new hybrid anticonvulsant agents. These compounds showed promising results in preclinical seizure models, suggesting applications in the development of antiepileptic drugs (Kamiński et al., 2015).
Anticancer and Antimicrobial Activity of Metallopharmaceutical Agents
- Metallopharmaceutical Agents : A study on palladium, gold, and silver N-heterocyclic carbene complexes revealed significant anticancer and antimicrobial properties. Specifically, a palladium complex exhibited strong antiproliferative activity against various human tumor cell lines, and gold and silver complexes showed antimicrobial activity, highlighting their potential in chemotherapy and antimicrobial therapies (Ray et al., 2007).
Development of Fluorescent Probes for Chemical Detection
- Fluorescent Probe for Discrimination of Thiophenols : Research on reaction-based fluorescent probes for selective detection of thiophenols over aliphatic thiols was conducted. This study highlighted the importance of developing sensitive detection techniques for toxic and biologically active compounds, suggesting potential applications in environmental and biological sciences (Wang et al., 2012).
Eigenschaften
IUPAC Name |
1-butyl-4-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2/c1-2-3-13-27-17-18(16-23(27)29)24-26-21-7-4-5-8-22(21)28(24)14-6-15-30-20-11-9-19(25)10-12-20/h4-5,7-12,18H,2-3,6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZJTHLKHBEQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
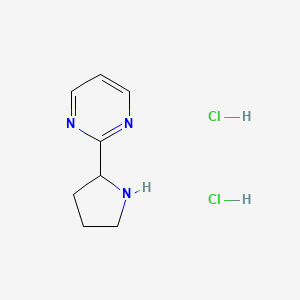
![9-(4-chlorophenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2687437.png)
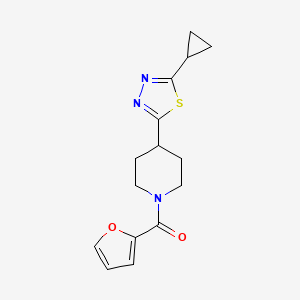
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2687442.png)

![3-ethyl-N-(4-ethylphenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2687444.png)
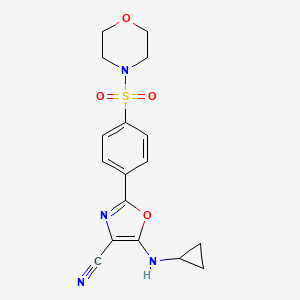
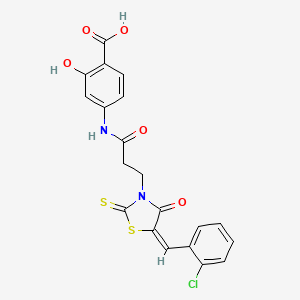


![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2687453.png)
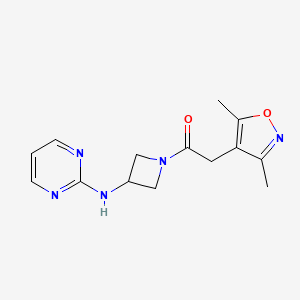
![Tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2687456.png)
![3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea](/img/structure/B2687457.png)
